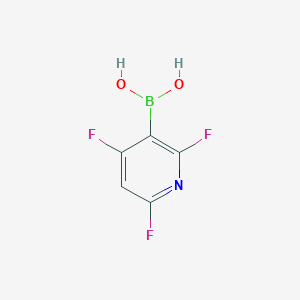
(2,4,6-Trifluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trifluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with three fluorine atoms at positions 2, 4, and 6. The unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trifluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (2,4,6-Trifluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation.
Substituted Pyridines: Formed via nucleophilic substitution.
Scientific Research Applications
(2,4,6-Trifluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4,6-Trifluoropyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a molecular recognition agent, binding to specific targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
- 2-Fluoro-3-pyridineboronic acid
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 2,4,6-Trifluorophenylboronic acid
Comparison: (2,4,6-Trifluoropyridin-3-yl)boronic acid is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties compared to other boronic acids. This makes it more reactive in certain chemical reactions and enhances its ability to form stable complexes with biological molecules .
Properties
Molecular Formula |
C5H3BF3NO2 |
|---|---|
Molecular Weight |
176.89 g/mol |
IUPAC Name |
(2,4,6-trifluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H3BF3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1,11-12H |
InChI Key |
ZEAPZXCKIQYWPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


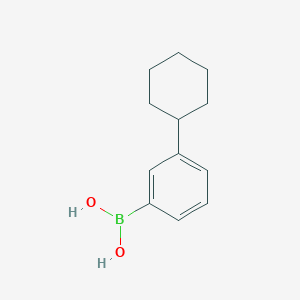
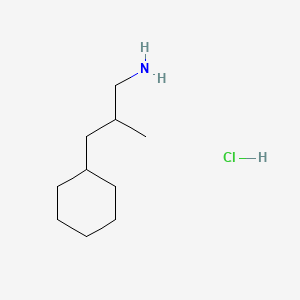
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
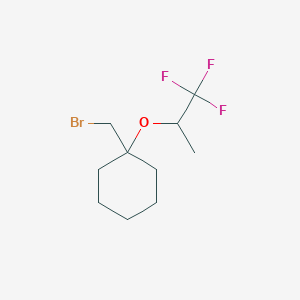
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)
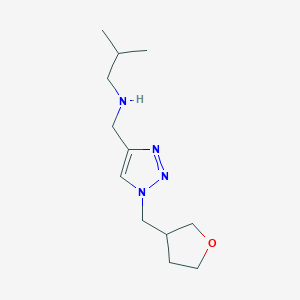
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
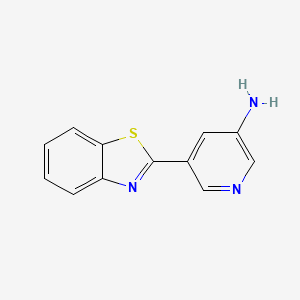


![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)

